molecular formula C8H8N2O2S B3023077 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione CAS No. 62031-97-4

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione

Cat. No.: B3023077
CAS No.: 62031-97-4
M. Wt: 196.23 g/mol
InChI Key: WDAZLLRXKDSCLR-UHFFFAOYSA-N
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Description

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 197.24 . The IUPAC name for this compound is 5-methyl-5-(1H-1lambda3-thiophen-2-yl)imidazolidine-2,4-dione .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions .


Physical And Chemical Properties Analysis

This compound is a solid compound . The storage temperature for this compound is between 2 to 8 degrees Celsius .

Scientific Research Applications

Microwave-Assisted Synthesis

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione derivatives have been synthesized using a one-pot microwave-assisted process. This efficient synthesis approach provides a range of optically pure derivatives, highlighting the compound's versatility in chemical synthesis (Brouillette et al., 2007).

Nucleophilic Attack Synthesis

Another method involves the regioselective ring opening of related compounds using natural and synthetic α-amino acids. This process creates libraries of this compound analogues in a one-pot synthesis, demonstrating the chemical flexibility and potential for creating diverse derivatives (Brouillette et al., 2009).

Corrosion Inhibition

Derivatives of this compound have been studied for their role in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions, indicating their potential application in material science and engineering (Yadav et al., 2015).

Antimicrobial Activity

Some derivatives of this compound exhibit significant antimicrobial activity. For instance, certain compounds with pyridine or piperazine moieties have shown good to excellent antibacterial and antifungal properties, indicating potential applications in the development of new antimicrobial agents (Mohanty et al., 2015).

Anticancer Potential

Some derivatives have been synthesized and screened for their in vitro anticancer activity. Notably, certain compounds have demonstrated cytotoxic effects against human breast adenocarcinoma cell lines and good anti-inflammatory activity, suggesting their potential in cancer therapy (Uwabagira & Sarojini, 2019).

Antiproliferative Activity

Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and tested for their antiproliferative effects against various human cancer cell lines, indicating their potential as cancer treatments (Chandrappa et al., 2008).

Safety and Hazards

For safety information and potential hazards associated with 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAZLLRXKDSCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283555
Record name 5-methyl-5-thien-2-ylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62031-97-4
Record name 62031-97-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 62031-97-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-5-thien-2-ylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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